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(6-Aminohexyl)triphenylphosphonium chloride hydrochloride
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Overview
Description
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H30Cl2NP. It is known for its role as a mitochondria-targeting probe, often used in biochemical and biomedical research. The compound is characterized by the presence of a triphenylphosphonium group, which facilitates its accumulation in the mitochondria due to the membrane potential across the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine under specific conditions. The reaction proceeds as follows:
Step 1: Triphenylphosphine is reacted with 6-bromohexylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : (6-Aminohexyl)triphenylphosphonium chloride hydrochloride is utilized as a reagent in various organic synthesis reactions. It can participate in nucleophilic substitution reactions due to its amino group, enabling the formation of diverse derivatives.
- Mechanistic Studies : The compound serves as a probe to study chemical reactions involving mitochondrial processes, aiding in understanding reaction mechanisms at the cellular level.
Biology
- Mitochondrial Imaging : The compound is employed in live-cell imaging to track and visualize mitochondria. Its ability to accumulate within mitochondria allows researchers to monitor mitochondrial dynamics and health.
- Mitochondrial Function Studies : It helps investigate mitochondrial membrane potential and oxidative phosphorylation processes, providing insights into mitochondrial physiology and dysfunction.
Medicine
- Drug Targeting : One of the most significant applications is its use in drug delivery systems targeting mitochondria. This approach is particularly beneficial for treating mitochondrial diseases and cancer, where localized drug action can enhance therapeutic efficacy while minimizing systemic side effects.
- Anticancer Research : Studies have shown that compounds conjugated with triphenylphosphonium cations exhibit selective cytotoxicity towards cancer cells. For example, derivatives of natural allylpolyalkoxybenzenes conjugated with triphenylphosphonium have demonstrated enhanced antiproliferative activity against various human cancer cell lines, such as colon cancer and melanoma cells .
Case Study 1: Mitochondrial Targeting for Cancer Treatment
A study explored the synthesis of triphenylphosphonium-conjugated compounds that showed significant cytotoxic effects on cancer cell lines. The introduction of triphenylphosphonium increased mitochondrial accumulation, leading to enhanced apoptosis in breast carcinoma cells .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TPP-Conjugate A | MDA-MB-231 | 25 | Mitochondrial depolarization |
TPP-Conjugate B | HST-116 | 15 | Cytochrome c release |
Case Study 2: Mitochondrial Imaging
Research utilizing this compound demonstrated its effectiveness as a mitochondrial imaging agent. The compound was shown to localize within mitochondria in HeLa cells, providing a powerful tool for studying mitochondrial morphology and function .
Mechanism of Action
The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .
Comparison with Similar Compounds
Similar Compounds
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is unique due to its specific structure, which allows for efficient targeting and accumulation in the mitochondria. This property makes it particularly useful in mitochondrial research and drug delivery applications .
Biological Activity
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound consists of a triphenylphosphonium (TPP) moiety linked to a hexylamine chain. The TPP group is known for facilitating mitochondrial targeting due to its lipophilicity, which enhances cellular uptake and accumulation within mitochondria.
Antiproliferative Activity
Recent studies have demonstrated that compounds featuring TPP moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a medium-scale screening revealed that only 33 out of 700 compounds with TPP structures inhibited cancer cell growth with IC50 values less than 10 μM .
Case Studies
-
Cytotoxicity in Cancer Cells : In vitro studies showed that (6-Aminohexyl)triphenylphosphonium chloride effectively inhibited the growth of several human cancer cell lines, including:
- HCT-116 (colon cancer)
- A375 (melanoma)
- PC-3 (prostate cancer)
- T-47D (breast carcinoma)
- Mechanism of Action : The mechanism by which TPP compounds exert their cytotoxic effects is primarily through mitochondrial dysfunction. The hydrophobic nature of the TPP cation allows it to accumulate in the inner mitochondrial membrane, disrupting mitochondrial bioenergetics and inducing apoptosis. This was evidenced by alterations in mitochondrial membrane potential and ATP synthesis inhibition .
Structure-Activity Relationships (SAR)
The biological activity of (6-Aminohexyl)triphenylphosphonium chloride is influenced by the length and structure of the alkyl chain attached to the TPP moiety. Research indicates that increasing the hydrophobicity of the alkyl chain enhances cytotoxicity against cancer cells while reducing toxicity to non-malignant cells .
Key Findings
- Hydrophobicity : Compounds with longer alkyl chains exhibited increased thiol-dependent oxidative stress and enhanced cytotoxicity against melanoma cells.
- Cationic Character : The presence of positively charged TPP groups is crucial for selective accumulation in mitochondria, leading to targeted therapeutic effects against cancer cells .
Comparative Analysis
The following table summarizes the antiproliferative effects of various TPP derivatives, including (6-Aminohexyl)triphenylphosphonium chloride:
Compound | Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|---|
(6-Aminohexyl)TPP chloride | HCT-116 | <10 | Mitochondrial dysfunction |
Dodecyl-TPP | MCF-7 | 0.25 | Mitochondrial membrane potential alteration |
Propyl-TPP | A375 | 0.044 | Inhibition of ATP synthesis |
Properties
Molecular Formula |
C24H30Cl2NP |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChI Key |
DHNKJTTXTBKIJU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-] |
Origin of Product |
United States |
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